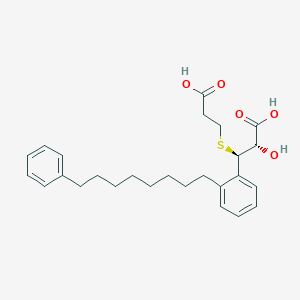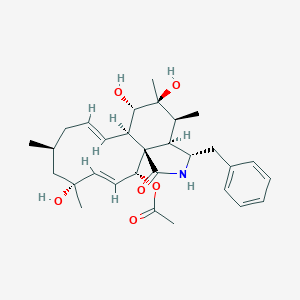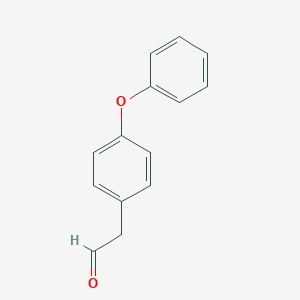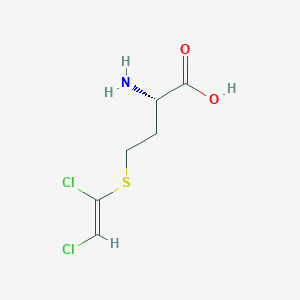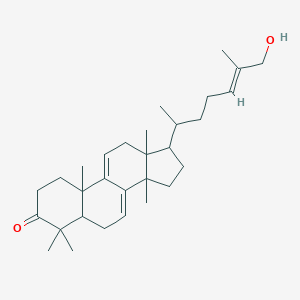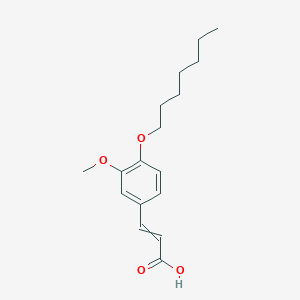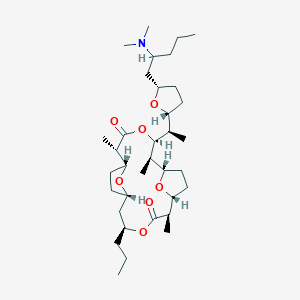![molecular formula C14H19N3O2 B218218 [(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate CAS No. 19573-10-5](/img/structure/B218218.png)
[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antitumor activity. However, it also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on [(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential targets for cancer therapy. Finally, there is a need for more comprehensive studies on the toxicity and pharmacokinetics of this compound in order to determine its suitability for clinical use.
In conclusion, this compound is a promising chemical compound that has potential applications in cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound for cancer therapy.
Synthesemethoden
[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate can be synthesized using a variety of methods. One such method involves the reaction of indole-2-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with 4,8-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indole to yield the final product.
Wissenschaftliche Forschungsanwendungen
[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate has been studied extensively for its potential applications in the field of cancer research. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been investigated for its potential to overcome drug resistance in cancer cells.
Eigenschaften
CAS-Nummer |
19573-10-5 |
|---|---|
Molekularformel |
C14H19N3O2 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C14H19N3O2/c1-14-6-7-16-12(14)17(3)11-5-4-9(8-10(11)14)19-13(18)15-2/h4-5,8,12,16H,6-7H2,1-3H3,(H,15,18)/t12?,14-/m0/s1 |
InChI-Schlüssel |
DWMBEPKCENULIA-PYMCNQPYSA-N |
Isomerische SMILES |
C[C@@]12CCNC1N(C3=C2C=C(C=C3)OC(=O)NC)C |
SMILES |
CC12CCNC1N(C3=C2C=C(C=C3)OC(=O)NC)C |
Kanonische SMILES |
CC12CCNC1N(C3=C2C=C(C=C3)OC(=O)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



